molecular formula C10H11N3 B076297 1-(4-Methylphenyl)-1H-pyrazol-5-amine CAS No. 14678-99-0

1-(4-Methylphenyl)-1H-pyrazol-5-amine

Cat. No. B076297
CAS RN: 14678-99-0
M. Wt: 173.21 g/mol
InChI Key: VDMMBTKYMRHQCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 1-(4-Methylphenyl)-1H-pyrazol-5-amine, often involves multistep reactions starting from suitable precursors. For instance, Wu et al. (2010) reported an efficient synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones using 3-methyl-1-phenyl-1H-pyrazol-5-amine, aldehydes, and 2-hydroxynaphthalene-1,4-dione in water in the presence of diammonium hydrogen phosphate, highlighting the versatility of pyrazole compounds in organic synthesis (Wu, Liqiang, Dong, Ruoyi, Yang, Chunguang, & Yan, Fu‐Lin, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by spectroscopic techniques and X-ray crystallography. Tamer et al. (2016) performed structural characterization of a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, using X-ray diffraction, demonstrating the stability of the molecular structure and the presence of intramolecular charge transfer, which is indicative of the potential non-linear optical properties of these molecules (Tamer, Ö., Arslan, B. S., Avcı, D., Nebioğlu, M., Atalay, Y., & Çoşut, Bünyemin, 2016).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Methylphenyl)-1H-pyrazol-5-amine derivatives often involves interactions with various reagents to form new compounds. An example of chemical reactivity is the formation of Schiff bases derived from 4-[{(aryl)imino}ethyl]-3-methyl-1-(4′-methylphenyl)-2-pyrazolin-5-one, as reported by Jadeja et al. (2004), showcasing the versatility of pyrazole compounds in forming bidentate ligands through condensation reactions (Jadeja, R., Shah, J. R., Suresh, E., & Paul, P., 2004).

Scientific Research Applications

1. Antileishmanial and Antimalarial Applications

  • Summary of Application: Pyrazole-bearing compounds, such as 1-(4-Methylphenyl)-1H-pyrazol-5-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
  • Methods of Application: Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Extraction of Ni Ions

  • Summary of Application: 1-(4-Methylphenyl)-1H-pyrazol-5-amine is used in the extraction of Ni ions .
  • Methods of Application: A new triazene 1-oxide derivative was synthesized, and its crystal structure was studied . The spectrophotometric titrations of the synthesized ligand with metal ions showed a substantially greater stability constant for its nickel ion complex with a mole ratio equal to 1 .
  • Results or Outcomes: The ligand was used for the selective extraction and spectrophotometric determination of the Ni 2+ ion in natural water . Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2×10 −7 –8.4×10 −3 M. The detecting limit of this method was 6.0×10 −7 M Ni 2+ .

properties

IUPAC Name

2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMMBTKYMRHQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616135
Record name 1-(4-Methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-1H-pyrazol-5-amine

CAS RN

14678-99-0
Record name 1-(4-Methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NN Gajera, MC Patel, MM Jotani… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C17H15N3O2, two independent molecules (A and B) comprise the asymmetric unit. The major conformational difference arises in the relative orientation of the …
Number of citations: 4 scripts.iucr.org
MM Jotani, NN Gajera, MC Patel, HHY Sung… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C17H15N3O2, is a monoclinic polymorph (P21/c with Z′ = 1) of the previously reported triclinic (P-1 with Z′ = 2) form [Gajera et al. (2013). Acta Cryst. E69, o736–…
Number of citations: 3 scripts.iucr.org
B Maggio, D Raffa, MV Raimondi, F Plescia… - European journal of …, 2012 - Elsevier
A series of isochromeno[4,3-c]pyrazole-5(1H)-one derivatives 7b–h were prepared and tested at 10μM for their ability to displace specific [ 3 H]flunitrazepam from bovine brain …
Number of citations: 21 www.sciencedirect.com
S Pan, L Zhang, X Luo, J Nan, W Yang… - Journal of Medicinal …, 2022 - ACS Publications
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are attractive therapeutic targets for multiple cancers. Two first-generation small-molecule Trks inhibitors, larotrectinib and …
Number of citations: 17 pubs.acs.org
S Eagon, JT Hammill, M Sigal, KJ Ahn… - Journal of Medicinal …, 2020 - ACS Publications
Malaria remains one of the most deadly infectious diseases, causing hundreds of thousands of deaths each year, primarily in young children and pregnant mothers. Here, we report the …
Number of citations: 18 pubs.acs.org
ERT Tiekink, M Weil - Acta Cryst, 2013 - academia.edu
In the title compound, C17H15N3O2, two independent molecules (A and B) comprise the asymmetric unit. The major conformational difference arises in the relative orientation of the …
Number of citations: 3 www.academia.edu

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